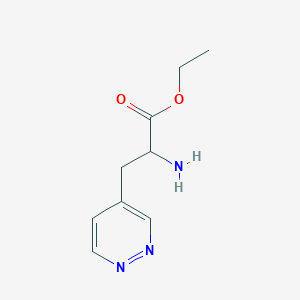
1-(2-(Methylthio)phenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylthio)phenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol . This compound features a cyclopropane ring substituted with a phenyl group bearing a methylthio substituent at the ortho position and a hydroxyl group on the cyclopropane ring. It is a clear, colorless liquid with unique chemical properties that make it a valuable tool in advanced research and synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)phenyl)cyclopropan-1-ol typically involves the reaction of a suitable phenyl derivative with a cyclopropane precursor. One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction conditions often require a strong base and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . The process typically includes the preparation of intermediates, purification steps, and quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Methylthio)phenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-(Methylthio)phenyl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylthio)phenyl)cyclopropan-1-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The cyclopropane ring’s strained nature makes it highly reactive, enabling it to form new bonds and undergo ring-opening reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanol, 1-[2-(methylthio)phenyl]-: A closely related compound with similar chemical properties.
Cyclopropane derivatives: Other cyclopropane compounds with different substituents on the phenyl ring.
Uniqueness
1-(2-(Methylthio)phenyl)cyclopropan-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methylthio group and the hydroxyl group on the cyclopropane ring differentiates it from other cyclopropane derivatives, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H12OS |
|---|---|
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
1-(2-methylsulfanylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12OS/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |
Clave InChI |
PLZHHYWWJWACBZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate](/img/structure/B13562091.png)



![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
